molecular formula C21H15ClN4 B12036335 Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone

Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone

Cat. No.: B12036335
M. Wt: 358.8 g/mol
InChI Key: YKDUNVOKRUPPGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone typically involves the condensation of 4-chloro-1-phthalazinylhydrazine with diphenylmethanone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chemicals involved .

Chemical Reactions Analysis

Types of Reactions

Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diphenylmethanone (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of the diphenylmethanone and 4-chloro-1-phthalazinyl groups. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H15ClN4

Molecular Weight

358.8 g/mol

IUPAC Name

N-(benzhydrylideneamino)-4-chlorophthalazin-1-amine

InChI

InChI=1S/C21H15ClN4/c22-20-17-13-7-8-14-18(17)21(26-24-20)25-23-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,25,26)

InChI Key

YKDUNVOKRUPPGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NN=C(C3=CC=CC=C32)Cl)C4=CC=CC=C4

Origin of Product

United States

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